2-{[(4-chlorophenyl)sulfonyl]-3,4-dimethylanilino}-N-cyclopentylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(4-chlorophenyl)sulfonyl]-3,4-dimethylanilino}-N-cyclopentylacetamide, also known as CR8, is a small molecule inhibitor that has been developed for the treatment of cancer. It has shown promising results in preclinical studies and is currently undergoing clinical trials.
Mécanisme D'action
2-{[(4-chlorophenyl)sulfonyl]-3,4-dimethylanilino}-N-cyclopentylacetamide inhibits the activity of cyclin-dependent kinases (CDKs), which are enzymes that play a key role in cell cycle regulation. By inhibiting CDKs, this compound prevents cancer cells from dividing and proliferating. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in normal cells, indicating its potential as a safe and effective cancer treatment. In addition to its anti-cancer effects, this compound has also been shown to have anti-inflammatory properties and may have potential in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-{[(4-chlorophenyl)sulfonyl]-3,4-dimethylanilino}-N-cyclopentylacetamide in lab experiments is its specificity for CDKs, which allows for targeted inhibition of cancer cell proliferation. However, one limitation is that this compound may not be effective in all types of cancer, and further research is needed to identify the specific types of cancer that may benefit from this compound treatment.
Orientations Futures
For 2-{[(4-chlorophenyl)sulfonyl]-3,4-dimethylanilino}-N-cyclopentylacetamide research include further preclinical studies to determine its efficacy in vivo, as well as clinical trials to evaluate its safety and effectiveness in humans. Additionally, this compound may have potential as a treatment for other diseases, such as inflammatory bowel disease and rheumatoid arthritis, and further research is needed to investigate these potential applications.
Méthodes De Synthèse
2-{[(4-chlorophenyl)sulfonyl]-3,4-dimethylanilino}-N-cyclopentylacetamide can be synthesized using a multistep process that involves the reaction of 4-chlorobenzenesulfonyl chloride with 3,4-dimethylaniline, followed by the reaction of the resulting compound with cyclopentylacetyl chloride. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
2-{[(4-chlorophenyl)sulfonyl]-3,4-dimethylanilino}-N-cyclopentylacetamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer. This compound has also been shown to be effective in combination with other chemotherapeutic agents, such as gemcitabine and cisplatin.
Propriétés
Formule moléculaire |
C21H25ClN2O3S |
---|---|
Poids moléculaire |
421 g/mol |
Nom IUPAC |
2-(N-(4-chlorophenyl)sulfonyl-3,4-dimethylanilino)-N-cyclopentylacetamide |
InChI |
InChI=1S/C21H25ClN2O3S/c1-15-7-10-19(13-16(15)2)24(14-21(25)23-18-5-3-4-6-18)28(26,27)20-11-8-17(22)9-12-20/h7-13,18H,3-6,14H2,1-2H3,(H,23,25) |
Clé InChI |
LXXDJFZBYMSHPF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N(CC(=O)NC2CCCC2)S(=O)(=O)C3=CC=C(C=C3)Cl)C |
SMILES canonique |
CC1=C(C=C(C=C1)N(CC(=O)NC2CCCC2)S(=O)(=O)C3=CC=C(C=C3)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.